![molecular formula C10H7NO2S2 B1391632 2-[(4-Nitrophenyl)thio]thiophene CAS No. 857361-59-2](/img/structure/B1391632.png)

2-[(4-Nitrophenyl)thio]thiophene

Vue d'ensemble

Description

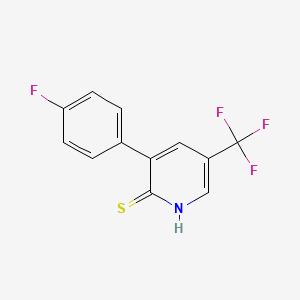

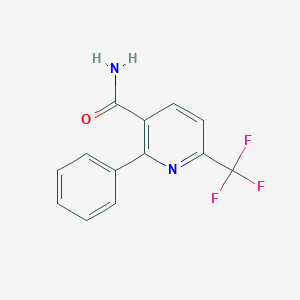

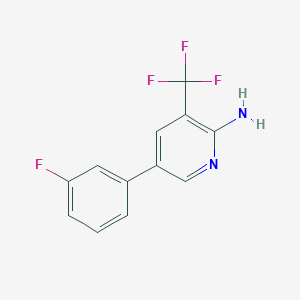

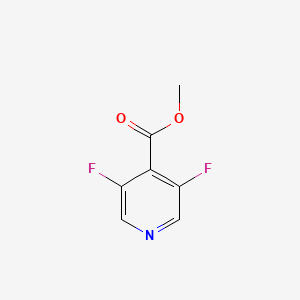

“2-[(4-Nitrophenyl)thio]thiophene” is a chemical compound with the molecular formula C10H7NO2S . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “2-[(4-Nitrophenyl)thio]thiophene”, often involves heterocyclization of various substrates . One method involves the extraction of a residue with hexanes, followed by flash chromatography on silica 60 .Molecular Structure Analysis

The molecular structure of “2-[(4-Nitrophenyl)thio]thiophene” consists of a five-membered ring made up of one sulfur as a heteroatom . The exact mass of the molecule is 205.01974964 g/mol .Chemical Reactions Analysis

Thiophene derivatives, including “2-[(4-Nitrophenyl)thio]thiophene”, can undergo a variety of chemical reactions. For instance, thiophene can be oxidized by hydroperoxyl radicals, leading to the formation of various intermediates and complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Nitrophenyl)thio]thiophene” include a molecular weight of 205.23 g/mol, a topological polar surface area of 74.1 Ų, and a complexity of 209 .Applications De Recherche Scientifique

Anti-Inflammatory Applications

Thiophene derivatives have been identified as having significant potential in the development of new anti-inflammatory agents. Their structure allows for interactions with key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory process. The presence of nitrophenyl groups in compounds like 2-[(4-Nitrophenyl)thio]thiophene may enhance these interactions, potentially leading to the development of novel anti-inflammatory drugs with improved efficacy and reduced side effects .

Anticancer Research

The structural diversity of thiophene compounds enables them to act as effective agents in anticancer research. They can be used to synthesize various analogs that may interfere with cancer cell proliferation. The nitrophenyl moiety in 2-[(4-Nitrophenyl)thio]thiophene could be explored for its antimitotic properties, making it a valuable scaffold for designing new anticancer drugs .

Antimicrobial Activity

Thiophene derivatives are also explored for their antimicrobial properties. The incorporation of 2-[(4-Nitrophenyl)thio]thiophene into larger molecules could lead to the development of new antibiotics that are effective against resistant strains of bacteria and other pathogens. Its unique structure may help in targeting specific microbial enzymes or pathways .

Material Science

In material science, thiophene-based compounds are used in the synthesis of organic semiconductors due to their excellent electrical conductivity. The specific attributes of 2-[(4-Nitrophenyl)thio]thiophene, such as its electron-withdrawing nitro group, could be utilized in designing new materials for electronic devices .

Antioxidant Properties

The ability of thiophene derivatives to act as antioxidants has been studied, with the potential to neutralize free radicals. The structural features of 2-[(4-Nitrophenyl)thio]thiophene might be harnessed to develop compounds that can mitigate oxidative stress, which is implicated in various diseases .

Enzyme Inhibition

Thiophene derivatives have been shown to inhibit various enzymes that are therapeutic targets for multiple diseases. The 2-[(4-Nitrophenyl)thio]thiophene compound could be investigated for its ability to bind to and inhibit enzymes, providing a pathway for the treatment of conditions such as diabetes, hypertension, and neurological disorders .

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-nitrophenyl)sulfanylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S2/c12-11(13)8-3-5-9(6-4-8)15-10-2-1-7-14-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHQPTIRZPSYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)SC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Nitrophenyl)thio]thiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.